molecular formula C18H11NO3 B010061 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- CAS No. 7576-65-0

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-

Cat. No.: B010061
CAS No.: 7576-65-0
M. Wt: 289.3 g/mol
InChI Key: FDTLQXNAPKJJAM-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- is an organic compound that belongs to the class of heterocyclic compounds It features an indene-dione core structure with a quinolinyl substituent

Future Directions

: EPA Substance Details : Molecular Structure

Mechanism of Action

Target of Action

Disperse Yellow 54, also known as SOLVENT YELLOW 114 or 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-, is a multifunctional dye . It is primarily used in biological experiments as a tool to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Mode of Action

It is known that dyes like disperse yellow 54 are added to water with a surface-active agent to form an aqueous dispersion . This allows the dye to interact with its targets, such as cell structures and biomolecules, in a variety of ways .

Biochemical Pathways

Dyes like disperse yellow 54 are known to interact with a variety of cell structures and biomolecules, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The dye’s molecular weight is 28928 , which may influence its absorption and distribution within the body

Result of Action

The molecular and cellular effects of Disperse Yellow 54’s action are largely dependent on its use. In biological experiments, the dye can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Disperse Yellow 54. For instance, the dye’s stability under different pH levels and temperatures can affect its effectiveness . Additionally, the presence of other chemicals or contaminants in the environment can also impact the dye’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- can be synthesized through several synthetic routes. One common method involves the condensation of 3-hydroxy-2-quinolinecarboxaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinyl derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the quinolinyl moiety to its corresponding hydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the quinolinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Quinolinyl derivatives with higher oxidation states.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted indene-dione derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

  • 1H-Indene-1,3(2H)-dione, 2-(2-hydroxyphenyl)-
  • 1H-Indene-1,3(2H)-dione, 2-(4-hydroxyphenyl)-
  • 1H-Indene-1,3(2H)-dione, 2-(2-hydroxy-3-quinolinyl)-

Comparison: 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- is unique due to the specific position of the hydroxy group on the quinolinyl moiety. This structural feature can influence its reactivity, biological activity, and overall properties compared to similar compounds. The presence of the hydroxy group at the 3-position of the quinolinyl ring may enhance its ability to form hydrogen bonds and interact with biological targets.

Properties

IUPAC Name

2-(3-hydroxyquinolin-2-yl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-14-9-10-5-1-4-8-13(10)19-16(14)15-17(21)11-6-2-3-7-12(11)18(15)22/h1-9,15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTLQXNAPKJJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044729
Record name C.I. Solvent Yellow 114
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Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA
Record name 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
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CAS No.

7576-65-0, 12223-85-7, 75216-45-4
Record name Disperse Yellow 54
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Record name 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
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Record name C.I. Solvent Yellow 114
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Record name 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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